2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
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Overview
Description
2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a ureido group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves multiple steps:
Formation of the Ureido Group: This can be achieved by reacting 2-chlorophenyl isocyanate with an appropriate amine.
Coupling Reaction: The resulting ureido compound is then coupled with a phenyl derivative under suitable conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the ureido or acetamide groups, potentially converting them to amines.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-(2-chlorophenyl)ureido)phenyl)acetamide
- 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxyethyl)acetamide
Uniqueness
The presence of the hydroxy and isopropyl groups in 2-(4-(3-(2-chlorophenyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)carbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-19(2,12-24)23-17(25)11-13-7-9-14(10-8-13)21-18(26)22-16-6-4-3-5-15(16)20/h3-10,24H,11-12H2,1-2H3,(H,23,25)(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJANYUHUKAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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